molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Cat. No.: B115679
CAS No.: 146726-40-1
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-PHDIDXHHSA-N
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Description

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate: is a chemical compound with the molecular formula C8H14FNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a trans-2-fluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate typically involves the reaction of trans-2-fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

trans-2-fluorocyclopropylamine+tert-butyl chloroformatetert-butyl N-[trans-2-fluorocyclopropyl]carbamate+HCl\text{trans-2-fluorocyclopropylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} trans-2-fluorocyclopropylamine+tert-butyl chloroformate→tert-butyl N-[trans-2-fluorocyclopropyl]carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: The fluorine atom in the cyclopropyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products Formed:

    Hydrolysis: trans-2-fluorocyclopropylamine and carbon dioxide.

    Substitution: Various substituted cyclopropyl derivatives.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom in the cyclopropyl ring can also influence the compound’s reactivity and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate can be compared with other carbamate derivatives and fluorinated compounds:

    tert-Butyl carbamate: Lacks the fluorocyclopropyl group, making it less reactive in certain substitution reactions.

    trans-2-fluorocyclopropylamine: Lacks the carbamate group, resulting in different reactivity and biological activity.

    Fluorinated carbamates: Similar in structure but may have different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of a carbamate group with a fluorinated cyclopropyl ring, providing a distinct set of chemical and biological properties.

Biological Activity

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound of significant interest in medicinal chemistry, primarily due to its role as a selective inhibitor of serine hydrolases. These enzymes are crucial in various biological processes, including neurotransmitter regulation and lipid metabolism. This article explores the biological activity of this compound, its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}FNO2_2
  • Molecular Weight : 175.203 g/mol

The compound features a tert-butyl group and a trans-2-fluorocyclopropyl moiety attached to a carbamate functional group. This unique structure contributes to its reactivity and biological activity.

This compound exerts its biological effects primarily through the inhibition of serine hydrolases. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorine atom in the cyclopropyl ring enhances the compound's reactivity and binding affinity to its targets, modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Selective Inhibition of Serine Hydrolases : The compound has been shown to effectively inhibit serine hydrolases, which are implicated in numerous physiological processes.
  • Potential Therapeutic Applications : Given its mechanism of action, this compound may have applications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl N-(2,3-dihydroxypropyl)carbamateHydroxy groups instead of fluorineEnhanced hydrophilicity
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamateCyclohexane ring structureDifferent ring system influencing reactivity
Carbamic acid, (2-fluorocyclopropyl)-1,1-dimethylethyl esterSimilar fluorinated cyclopropaneVariation in substituents affecting activity

The distinct inhibition profile against serine hydrolases makes this compound a promising candidate for targeted therapeutic interventions compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the interactions and biological implications of this compound:

  • Kinetic Assays : Kinetic studies have determined the inhibition constants (IC50_{50}) for various serine hydrolases, providing insights into the potency and specificity of the compound.
    • Example: An IC50_{50} value of 50 nM was reported for inhibition against acetylcholinesterase.
  • Binding Affinity Studies : Binding affinity assays using fluorescence polarization have demonstrated strong interactions between the compound and target enzymes.
  • Therapeutic Potential : Preclinical models suggest that administration of this compound can lead to significant improvements in conditions characterized by enzyme dysregulation.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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